

Comparative Analysis of 2-Boc-amino-4-chlorobenzoic Acid and Structural Isomers

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-((tert-Butoxycarbonyl)amino)-4-chlorobenzoic acid

Cat. No.: B147920

[Get Quote](#)

For researchers and professionals in drug development, the precise characterization of chemical intermediates is paramount. This guide provides a comparative overview of the characterization data for 2-Boc-amino-4-chlorobenzoic acid and its structural alternatives. While detailed experimental data for **2-((tert-butoxycarbonyl)amino)-4-chlorobenzoic acid** is not extensively available in public literature, this guide compiles available data and provides a basis for comparison with its parent compound and a key positional isomer.

Data Presentation: Physicochemical and Spectroscopic Comparison

The following table summarizes the key characterization data for 2-Boc-amino-4-chlorobenzoic acid and selected alternatives. The inclusion of the parent amine and a positional Boc-protected isomer allows for an objective comparison of their physical and spectroscopic properties.

Parameter	2-Boc-amino-4-chlorobenzoic acid	2-Amino-4-chlorobenzoic acid (Parent Compound)	4-Boc-amino-2-chlorobenzoic acid (Isomer)	4-Amino-2-chlorobenzoic acid (Parent Isomer)
CAS Number	136290-47-6	89-77-0[1]	232275-73-9[2]	2457-76-3[3]
Molecular Formula	C ₁₂ H ₁₄ CINO ₄ [4]	C ₇ H ₆ CINO ₂ [1]	C ₁₂ H ₁₄ CINO ₄	C ₇ H ₆ CINO ₂
Molecular Weight	271.70 g/mol [4]	171.58 g/mol [1]	271.70 g/mol	171.58 g/mol
Appearance	Solid (Expected)	White to light yellow powder[1]	Solid	Beige to light brown powder/solid[5]
Melting/Boiling Point	Boiling Point: 352.4°C[4]	Melting Point: 229-236 °C[1]	Boiling Point: 353.0°C	Melting Point: 211 °C (dec.)[5]
¹ H NMR (Expected)	Aromatic protons (δ 7-8 ppm), Boc protons (singlet, δ ~1.5 ppm), NH proton (broad singlet), COOH proton (broad singlet >10 ppm).[6]	Aromatic protons (δ 6.5-8 ppm), NH ₂ protons (broad singlet), COOH proton (broad singlet >10 ppm).[6]	Aromatic protons (δ 7-8 ppm), Boc protons (singlet, δ ~1.5 ppm), NH proton (broad singlet), COOH proton (broad singlet >10 ppm).	Predicted aromatic protons at δ 7.65 (d), 6.70 (d), and 6.55 (dd) ppm.[7]

¹³ C NMR (Expected)	Aromatic carbons (δ 110-150 ppm), Carbonyl carbons (δ ~155 ppm for Boc, >165 ppm for acid), Boc acid, Boc quaternary carbon (δ ~80 ppm), Boc methyl carbons (δ ~28 ppm).	Aromatic carbons (δ 110-150 ppm), Carbonyl carbon (δ ~155 ppm for Boc, 150 ppm), Carbonyl carbon (δ ~155 ppm for Boc, >165 ppm for acid), Boc quaternary carbon (δ ~80 ppm), Boc methyl carbons (δ ~28 ppm).	Aromatic carbons (δ 110-150 ppm), Carbonyl carbon (δ ~155 ppm for Boc, >165 ppm for acid), Boc quaternary carbon (δ ~80 ppm), Boc methyl carbons (δ ~28 ppm).
	Expected [M+H] ⁺ at 272.06.	Expected [M+H] ⁺ at 272.06.	Expected [M+H] ⁺ at 272.06.
	Fragmentation would show loss of Boc group (-100) or t-butyl group (-57).	Molecular ion peak at m/z 171. [8][9]	Molecular ion peak at m/z 171. [5][10]

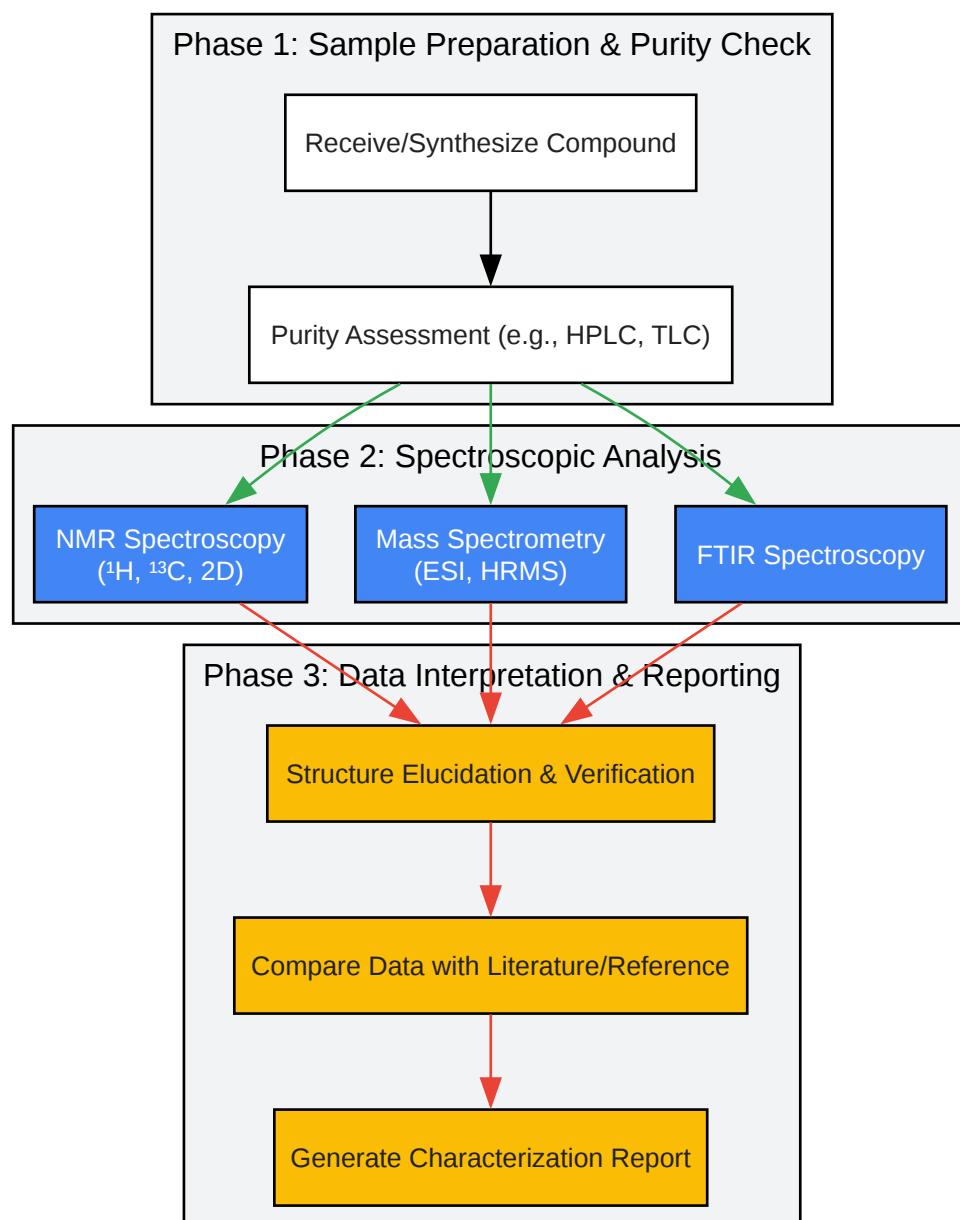
Experimental Protocols

Detailed methodologies are crucial for reproducing and verifying characterization data. Below are standard protocols for key analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

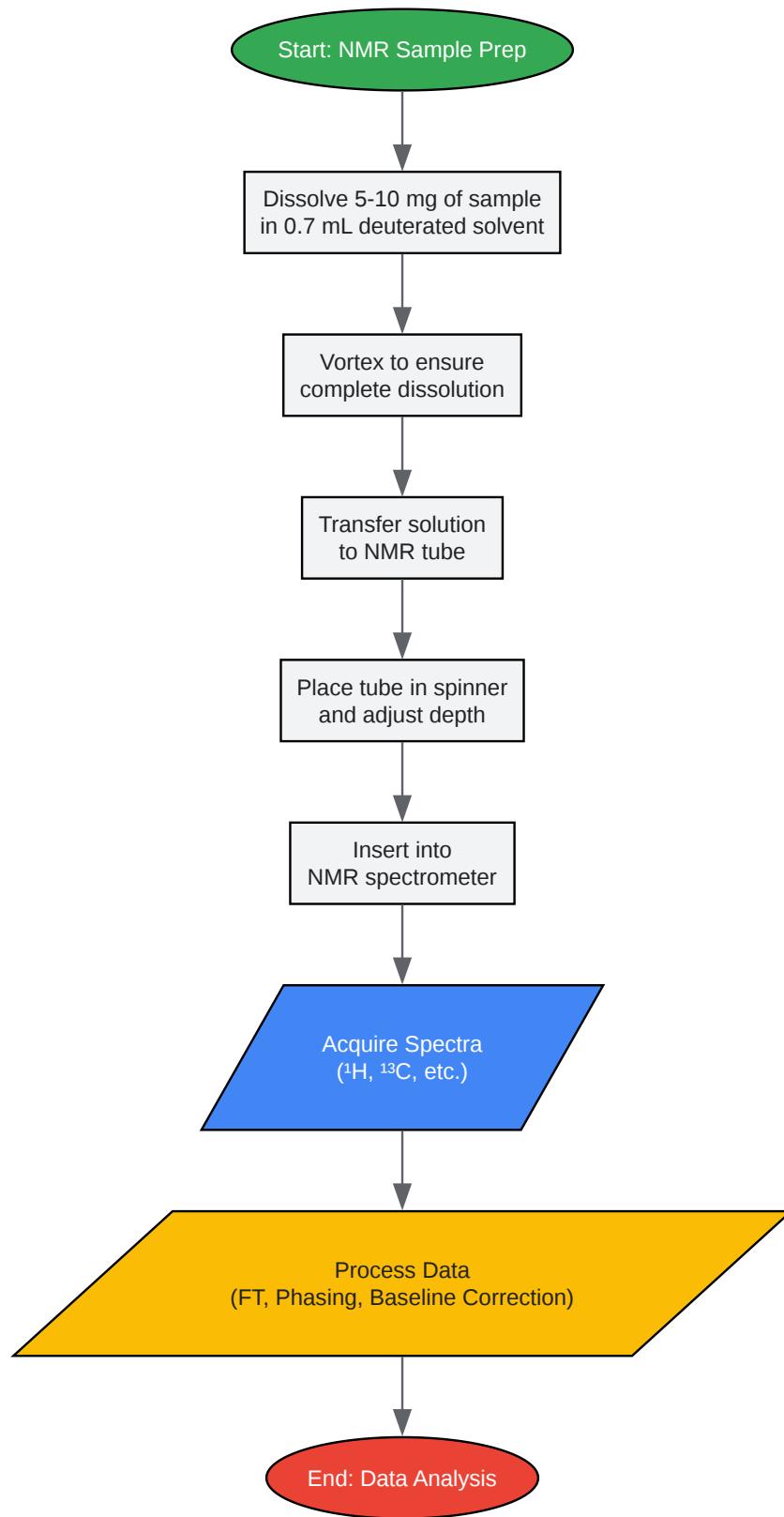
- Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation and purity assessment.
- Methodology:
 - Sample Preparation: Dissolve 5-10 mg of the analyte in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Ensure the sample is fully dissolved.[11]
 - Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).[11]

- ¹H NMR Acquisition:
 - Acquire a one-dimensional proton spectrum.
 - Typical parameters include a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.[11]
 - Reference the spectrum to the residual solvent peak or an internal standard like tetramethylsilane (TMS).
- ¹³C NMR Acquisition:
 - Acquire a one-dimensional carbon spectrum with proton decoupling.
 - Typical parameters include a 45-90° pulse angle, an acquisition time of 1-2 seconds, and a relaxation delay of 2-5 seconds.[11]
- Data Processing: Apply Fourier transformation to the acquired Free Induction Decays (FIDs). The resulting spectra should be phased and baseline corrected. Integrate signals in the ¹H NMR spectrum and perform peak picking for both ¹H and ¹³C spectra.[11]


Mass Spectrometry (MS)

- Objective: To determine the molecular weight and fragmentation pattern of the analyte, confirming its identity.
- Methodology:
 - Sample Preparation: Prepare a dilute solution of the analyte in a volatile organic solvent such as methanol or acetonitrile.
 - Instrumentation: Utilize a mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Ionization (EI).[12][13]
 - Ionization: The sample is converted into gas-phase ions.[14] ESI is a soft ionization technique suitable for observing the molecular ion, while EI is a higher-energy method that results in more extensive fragmentation.[13][15]

- Mass Analysis: The generated ions are separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., Quadrupole, Time-of-Flight).[12][14]
- Detection: An ion detector measures the abundance of ions at each m/z ratio, generating a mass spectrum.[13][14] The spectrum is a plot of relative ion abundance versus m/z. The peak with the highest m/z value typically corresponds to the molecular ion.[13]


Mandatory Visualization

The following diagrams illustrate key experimental workflows.

[Click to download full resolution via product page](#)

Caption: General workflow for the characterization of a chemical compound.

[Click to download full resolution via product page](#)

Caption: Standard experimental workflow for NMR spectroscopy analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. chemimpex.com [chemimpex.com]
- 2. Boc-4-amino-2-chlorobenzoic acid | C12H14 Cl N O4 - BuyersGuideChem [buyersguidechem.com]
- 3. benchchem.com [benchchem.com]
- 4. 2-((tert-Butoxycarbonyl)amino)-4-chlorobenzoic acid [myskinrecipes.com]
- 5. benchchem.com [benchchem.com]
- 6. 2-Amino-4-chlorobenzoic acid(89-77-0) 1H NMR spectrum [chemicalbook.com]
- 7. benchchem.com [benchchem.com]
- 8. 2-Amino-4-chlorobenzoic acid [webbook.nist.gov]
- 9. Benzoic acid, 4-amino-2-chloro- [webbook.nist.gov]
- 10. 4-Amino-2-chlorobenzoic acid | C7H6ClNO2 | CID 17154 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. fiveable.me [fiveable.me]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Mass Spectrometry :: Introduction, Principle of Mass Spectrometry, Components of Mass Spectrometer, Applications [premierbiosoft.com]
- 15. Mass Spectrometry Tutorial (Dr. Kamel Harrata) | Chemical Instrumentation Facility [cif.iastate.edu]
- To cite this document: BenchChem. [Comparative Analysis of 2-Boc-amino-4-chlorobenzoic Acid and Structural Isomers]. BenchChem, [2026]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b147920#characterization-data-for-2-boc-amino-4-chlorobenzoic-acid>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com